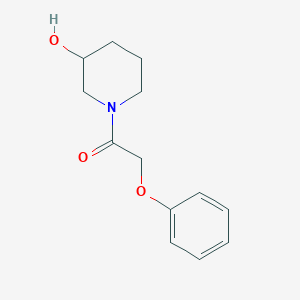

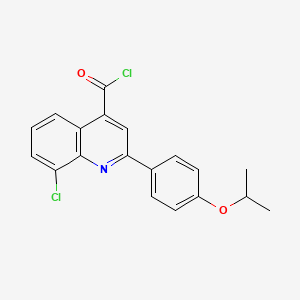

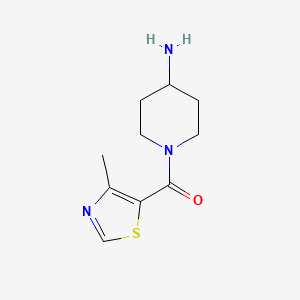

6-(2,5-Dichlorophenyl)pyridazin-3-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 6-(2,5-Dichlorophenyl)pyridazin-3-ol, involves various methods. One method includes a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .Applications De Recherche Scientifique

Enzyme Inhibition and Inflammation Models

The compound VX-745, which is structurally similar to 6-(2,5-Dichlorophenyl)pyridazin-3-ol, has been identified as a novel and selective inhibitor of p38α kinase. The discovery process involved the synthesis of a series of 2,5-disubstituted 6H-pyrimido[1,6-b]pyridazin-6-one p38α inhibitors, utilizing structural information from enzyme-ligand complexes. VX-745 has demonstrated excellent enzyme activity and selectivity, along with a favorable pharmacokinetic profile, showing good in vivo activity in models of inflammation (Duffy et al., 2011).

Synthesis and Heterocyclic Chemistry

Research on novel syntheses of heterocyclic compounds such as thieno[2,3-c]pyridazines, pyrimido[4',5':4,5]thieno[2,3-c]pyridazines, pyridazino[4',3':4,5]thieno[3,2-d][1,2,3]triazines, and phthalazine derivatives has been conducted. This includes the condensation of 4-cyano-5,6-dimethyl-3-pyridazinone with aromatic aldehydes to give novel styryl derivatives. The work led to the creation of various compounds through cycloalkylation, nucleophilic substitution reactions, and cyclization processes, highlighting the versatility of pyridazine derivatives in synthesizing complex heterocycles (Gaby et al., 2003).

Corrosion Inhibition

The derivatives of pyridazine, including those structurally related to this compound, have been studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) calculations explored the inhibitory action of four pyridazine compounds on the corrosion of copper in nitric acid. The study concluded that these compounds act preferentially by physical adsorption, showing good inhibition efficiencies. This demonstrates the potential application of pyridazine derivatives in corrosion protection (Zarrouk et al., 2012).

Anticancer and Antiangiogenic Activity

Pyridazinones have been recognized for their broad spectrum of biological activities. A study synthesized new derivatives featuring a pyridazin-3(2H)-one scaffold and evaluated them for anticancer, antiangiogenic, and antioxidant properties. Some compounds demonstrated inhibitory activity close to that of standard drugs like methotrexate, suggesting their potential in cancer treatment. The antiangiogenic activity was assessed against various proangiogenic cytokines, indicating the compounds' ability to inhibit tumor progression (Kamble et al., 2015).

Propriétés

IUPAC Name |

3-(2,5-dichlorophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-6-1-2-8(12)7(5-6)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLZOMLJHYGPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NNC(=O)C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1462609.png)

![5-Chloro-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1462612.png)

![5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1462613.png)

![1,3,2-Dioxaborolane, 2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1462619.png)

![[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462627.png)